BRD4 Bromodomain Inhibition: Potency Compared to Prototypical Inhibitors
The target compound inhibits BRD4 with an IC50 of 398 nM [1]. This affinity is ~8-12× weaker than the potent clinical-stage BET inhibitors (+)-JQ1 (IC50 = 33 nM) and I-BET762 (IC50 = 32.5–42.5 nM) , but is ~2.5–5× more potent than the dual PI3K/BET inhibitor LY294002 (BRD4 IC50 ~1–2 µM) . Compared to optimized chromone BRD4 inhibitors ZL0513/ZL0516 (IC50 = 67–84 nM) [2], the target compound is ~5–6× less potent, highlighting its distinct position within the chemical space.
| Evidence Dimension | BRD4 Bromodomain Inhibition (IC50) |
|---|---|
| Target Compound Data | 398 nM |
| Comparator Or Baseline | (+)-JQ1: 33 nM; I-BET762: 32.5–42.5 nM; LY294002: ~1,000–2,000 nM; ZL0513/ZL0516: 67–84 nM |
| Quantified Difference | ~8–12× weaker than JQ1/I-BET762; ~2.5–5× more potent than LY294002; ~5–6× less potent than ZL0513/ZL0516 |
| Conditions | Fluorescence anisotropy assay; Alexa Fluor 488 binding; 60 min incubation [1][2] |
Why This Matters
The moderate BRD4 affinity positions this compound as a useful tool for studying concentration-dependent BET inhibition, with a potentially wider therapeutic window compared to ultra-potent inhibitors.
- [1] BindingDB. BDBM50380678 (CHEMBL2017285). IC50 = 398 nM for BRD4. View Source
- [2] Liu, Z., et al. (2020). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors. J Med Chem, 63(10), 5242–5256. View Source
